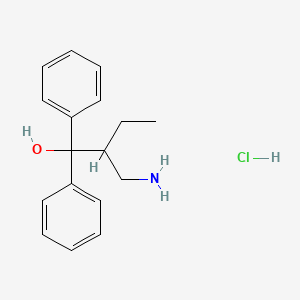
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is a chemical compound with the molecular formula C17H21NO·HCl. It is known for its unique structure, which includes two phenyl groups attached to a central carbon atom, an ethyl group, and an amino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride typically involves the reaction of benzophenone with ethylmagnesium bromide to form 1,1-diphenyl-2-ethyl-3-hydroxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-ethyl-3-aminopropane
- 1,1-Diphenyl-2-ethyl-3-hydroxypropane
- 1,1-Diphenyl-2-ethyl-3-aminopropanol
Uniqueness
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.
Properties
CAS No. |
78109-95-2 |
|---|---|
Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
2-(aminomethyl)-1,1-diphenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-14(13-18)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,14,19H,2,13,18H2,1H3;1H |
InChI Key |
LMNLDRQNJCRGJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















